(4-Iodophenyl)methanesulfonyl chloride

Descripción general

Descripción

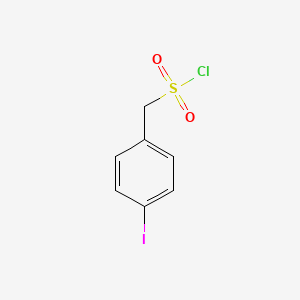

(4-Iodophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H6ClIO2S. It is known for its versatility and potential applications in various scientific fields. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methanesulfonyl chloride group. The unique structure of this compound makes it a valuable reagent in organic synthesis and other chemical processes.

Métodos De Preparación

The synthesis of (4-Iodophenyl)methanesulfonyl chloride typically involves the reaction of 4-iodophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Análisis De Reacciones Químicas

(4-Iodophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions and bases like potassium carbonate for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

-

Formation of Sulfonamides :

- (4-Iodophenyl)methanesulfonyl chloride can react with amines to form sulfonamides. This transformation is significant in medicinal chemistry for developing drug candidates that target various biological pathways.

-

Substitution Reactions :

- The iodophenyl group serves as an excellent leaving group, allowing for nucleophilic substitution reactions. This property is exploited to create diverse derivatives that can be further functionalized for specific applications.

-

Synthesis of Heterocycles :

- The compound can be utilized to synthesize heterocyclic compounds through cyclization reactions. For instance, treatment with bases can lead to the formation of various sultams and other heterocycles, which are important scaffolds in drug discovery.

-

Use as a Protecting Group :

- In organic synthesis, this compound can act as a protecting group for alcohols and amines due to its stability under acidic conditions. This property allows chemists to selectively modify other functional groups without affecting the protected sites.

Case Study 1: Synthesis of Antiviral Agents

Recent studies have demonstrated the application of this compound in synthesizing antiviral compounds. By modifying the sulfonamide moiety, researchers were able to enhance the bioactivity against viral infections, showcasing its potential in pharmaceutical development.

Case Study 2: Agrochemical Development

In agrochemical research, this compound has been employed to synthesize novel herbicides. The incorporation of the iodophenyl group has been shown to improve selectivity and efficacy against target weeds while reducing phytotoxicity on crops.

Safety Considerations

Handling this compound requires caution due to its corrosive nature and potential toxicity. It is essential to use appropriate personal protective equipment (PPE) and work within a fume hood to mitigate inhalation risks. Emergency protocols should be established for accidental exposure or spills.

Mecanismo De Acción

The mechanism of action of (4-Iodophenyl)methanesulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The methanesulfonyl chloride group is highly reactive, allowing it to form strong bonds with other molecules. This reactivity is harnessed in various synthetic processes to create complex organic compounds .

Comparación Con Compuestos Similares

(4-Iodophenyl)methanesulfonyl chloride can be compared to other sulfonyl chlorides and iodophenyl compounds. Similar compounds include:

(4-Bromophenyl)methanesulfonyl chloride: Similar in structure but with a bromine atom instead of iodine.

(4-Chlorophenyl)methanesulfonyl chloride: Contains a chlorine atom in place of iodine.

(4-Iodophenyl)sulfonyl chloride: Lacks the methanesulfonyl group but retains the iodine and phenyl structure.

The uniqueness of this compound lies in its combination of the iodine atom and the methanesulfonyl chloride group, which imparts distinct reactivity and applications .

Actividad Biológica

(4-Iodophenyl)methanesulfonyl chloride, a derivative of methanesulfonyl chloride, is recognized for its significant biological activity, particularly in medicinal chemistry. This compound features an iodine atom attached to a phenyl ring, enhancing its reactivity and making it a valuable reagent in various chemical syntheses, including the development of pharmaceuticals.

The molecular formula of this compound is C7H8ClIO2S. Its synthesis typically involves the reaction of 4-iodophenol with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields the sulfonyl chloride derivative, which can then be utilized in further synthetic applications.

| Property | Value |

|---|---|

| Molecular Formula | C7H8ClIO2S |

| Molecular Weight | 274.66 g/mol |

| Physical State | Liquid |

| Density | 1.473 - 1.480 g/mL |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that this compound and its derivatives exhibit various biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against a range of bacteria and fungi. For instance, derivatives have been synthesized that inhibit the growth of Streptococcus pneumoniae and Streptococcus pyogenes .

- Anticancer Properties : Studies suggest that these compounds can be used in the development of anticancer agents. The unique structure allows for selective interactions with biological targets, enhancing their potential therapeutic effects .

- Inhibition of Serotonin Transporters : Research on paroxetine derivatives indicates that substituting the fluorine group with iodine significantly alters the inhibition potency of serotonin transporters (SERT), suggesting potential applications in treating mood disorders .

Case Studies and Research Findings

-

Synthesis and Evaluation of New Candidates :

A study evaluated new high-affinity full agonists derived from this compound. The synthesis involved palladium-catalyzed reactions that resulted in compounds with promising biological activities, particularly in PET imaging studies . -

Structure-Activity Relationship (SAR) :

Investigations into the SAR of related compounds revealed that modifications at the para position significantly affect biological activity. For instance, changing substituents on the phenyl ring altered binding affinities and inhibition profiles against various targets . -

Toxicological Studies :

Safety data indicate that while methanesulfonyl chloride derivatives can be corrosive and cause severe skin burns, their biological applications outweigh these risks when handled properly .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against specific bacterial strains |

| Anticancer | Potential for use in cancer treatment development |

| Neuropharmacological | Modulates serotonin transporter activity |

Propiedades

IUPAC Name |

(4-iodophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO2S/c8-12(10,11)5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRGFJNLALDQAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.